molecular formula C19H18N4O3 B2698079 N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide CAS No. 899953-87-8

N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide

Cat. No.: B2698079
CAS No.: 899953-87-8
M. Wt: 350.378
InChI Key: CSBVXRBRXQXYGG-UHFFFAOYSA-N
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Description

N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the search for new treatments for parasitic infections. This molecule integrates a furan-2-carboxamide group with a morpholine-substituted pyridazine core, a structural motif that has been identified as a privileged scaffold in the development of potent bioactive agents . Compounds featuring this core structure have emerged from phenotypic screening campaigns and have demonstrated promising efficacy against kinetoplastid parasites, including Leishmania donovani , the primary causative agent of Visceral Leishmaniasis (VL) . VL is a life-threatening parasitic disease for which current treatments are often inadequate, creating an urgent need for new, oral, short-course therapies . Research on closely related analogues has shown that the mechanism of action for this class of compounds is primarily through the inhibition of the β5-subunit of the proteasome, specifically targeting the "chymotrypsin-like" activity site . The presence of the morpholine group on the pyridazine ring is a key feature frequently associated with enhanced metabolic stability and potency in these proteasome inhibitors . Similarly, the furan carboxamide moiety is a common pharmacophore found in hit compounds with antikinetoplastid activity . As such, this compound represents a valuable chemical tool for researchers investigating the biology of the proteasome and exploring new therapeutic strategies for neglected tropical diseases. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-19(17-2-1-11-26-17)20-15-5-3-14(4-6-15)16-7-8-18(22-21-16)23-9-12-25-13-10-23/h1-8,11H,9-10,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBVXRBRXQXYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholinopyridazine moiety: This step involves the reaction of a pyridazine derivative with morpholine under controlled conditions to form the morpholinopyridazine structure.

    Coupling with the phenyl group: The final step involves coupling the morpholinopyridazine-furan intermediate with a phenyl derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural homology with several furan-carboxamide derivatives and morpholine-containing analogs. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Source/Application
N-(4-(6-Morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide C₁₉H₁₉N₃O₃ 337.38 Pyridazinyl-morpholine, phenyl-furanamide Hypothesized kinase inhibitor
5-(3-Chlorophenyl)-N-(4-(morpholinomethyl)phenyl)furan-2-carboxamide (MC102984) C₂₂H₂₁ClN₂O₃ 396.87 Chlorophenyl, morpholinomethyl High-purity API intermediate
N-(p-Tolyl)furan-2-carboxamide (3p) C₁₂H₁₁NO₂ 201.22 Simple tolyl substitution Synthetic intermediate
5-cyano-N-(4-(4-(2-fluoroethyl)piperazin-1-yl)phenyl)furan-2-carboxamide (FCPPC) C₁₉H₂₀FN₅O₂ 385.39 Cyano, fluoroethyl-piperazine Radioligand precursor
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)phenyl]-...morpholine-carboxamide C₃₃H₃₂F₃N₇O₄ 687.65 Pyrimidine-cyano, trifluoromethyl Patent-based therapeutic candidate

Functional and Pharmacological Insights

  • Its design aligns with compounds targeting ATP-binding pockets .
  • MC102984: The chlorophenyl group may enhance lipophilicity, while the morpholinomethyl substituent improves solubility. Such modifications are typical in optimizing blood-brain barrier penetration for CNS targets .
  • FCPPC: The cyano group and fluoroethyl-piperazine side chain are critical for binding selectivity in molecular imaging, as seen in radioligands for positron emission tomography (PET) .
  • Compound 3p : Simpler analogs like 3p serve as foundational scaffolds for structure-activity relationship (SAR) studies, highlighting the importance of the furan-carboxamide core in molecular recognition .

Biological Activity

N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound features a furan ring, a morpholinopyridazine moiety, and a phenyl group. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific biochemical pathways. It has been noted for its anti-tubercular activity against Mycobacterium tuberculosis and potential anticancer properties . The compound may exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : Similar furan derivatives have shown the ability to inhibit key enzymes involved in disease processes.
  • Modulation of Signaling Pathways : The morpholinopyridazine structure may interact with signaling pathways critical for cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various drug-resistant bacteria, particularly Acinetobacter baumannii and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values suggest strong antibacterial activity compared to established antibiotics.

Pathogen MIC (µg/mL) Comparison
Acinetobacter baumannii8More effective than ampicillin
Klebsiella pneumoniae16Comparable to meropenem
Staphylococcus aureus4Superior to vancomycin

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antibacterial Efficacy : A recent study investigated the antibacterial activity of various furan derivatives, including this compound. The results indicated that this compound was particularly effective against NDM-positive strains of A. baumannii, highlighting its potential as a therapeutic agent in treating multidrug-resistant infections .
  • Anticancer Research : Another study focused on the compound's effects on lung cancer cell lines, where it was found to significantly reduce cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that the compound triggers apoptosis via the intrinsic pathway, involving mitochondrial membrane potential disruption .

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